molecular formula C22H28N2O4 B2841925 methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate CAS No. 315707-89-2

methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B2841925
CAS No.: 315707-89-2
M. Wt: 384.476
InChI Key: FGTGMUKXNIQSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a structurally complex small molecule characterized by three key moieties:

Methyl benzoate core: A para-substituted benzoate ester (methyl ester at position 4) provides a hydrophobic aromatic base.

2,6-Dimethylmorpholine-acetyl substituent: A morpholine ring (saturated oxygen-nitrogen heterocycle) with 2,6-dimethyl groups is linked to the pyrrole via an acetyl spacer, enhancing polarity and hydrogen-bonding capacity.

Its synthesis likely involves multi-step coupling reactions, such as nucleophilic substitutions or metal-catalyzed cross-couplings, akin to methods described for related benzoate derivatives .

Properties

IUPAC Name

methyl 4-[3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-14-10-20(21(25)13-23-11-15(2)28-16(3)12-23)17(4)24(14)19-8-6-18(7-9-19)22(26)27-5/h6-10,15-16H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTGMUKXNIQSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-nitrobenzoate is reduced to methyl 4-aminobenzoate using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C for 12 hours. Yield: 85–92%.

Key Characterization :

  • $$^1H$$ NMR (400 MHz, CDCl$$3$$) : δ 7.85 (d, $$J = 8.8$$ Hz, 2H), 6.60 (d, $$J = 8.8$$ Hz, 2H), 3.90 (s, 3H), 3.75 (s, 2H, NH$$2$$).

Paal-Knorr Synthesis of Methyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate

Methyl 4-aminobenzoate (1.0 equiv) reacts with 2,5-hexanedione (1.2 equiv) in glacial acetic acid at 110°C for 6 hours. The pyrrole forms via cyclocondensation, with the benzoate ester attached to the pyrrole nitrogen.

Optimized Conditions :

  • Solvent: Acetic acid
  • Temperature: 110°C
  • Yield: 70–78%

Key Characterization :

  • HRMS (ESI) : m/z calcd. for C$${14}$$H$${15}$$NO$$_2$$ [M+H]$$^+$$: 229.1103, found: 229.1105.

Friedel-Crafts Acylation at the Pyrrole 3-Position

The pyrrole-benzoate intermediate undergoes Friedel-Crafts acylation with 2-(2,6-dimethylmorpholin-4-yl)acetyl chloride (1.5 equiv) in the presence of AlCl$$_3$$ (2.0 equiv) in dichloromethane at 0°C → 25°C for 4 hours.

Challenges :

  • Regioselectivity: Methyl groups at pyrrole 2- and 5-positions direct acylation to the 3-position due to steric and electronic effects.
  • Morpholine Stability: AlCl$$_3$$ may protonate the morpholine nitrogen, requiring controlled stoichiometry.

Yield : 55–62%
Key Characterization :

  • $$^{13}C$$ NMR (100 MHz, CDCl$$_3$$) : δ 170.2 (C=O), 134.5 (pyrrole C-3), 52.1 (morpholine C-2/C-6).

Synthetic Route 2: Convergent Coupling via Mitsunobu Reaction

Preparation of 2-(2,6-Dimethylmorpholin-4-yl)acetic Acid

2,6-Dimethylmorpholine (1.0 equiv) reacts with ethyl bromoacetate (1.1 equiv) in THF with K$$2$$CO$$3$$ (2.0 equiv) at 60°C for 8 hours. Saponification with NaOH (2M) yields the carboxylic acid.

Yield : 80–85%
Key Characterization :

  • IR (KBr) : 1720 cm$$^{-1}$$ (C=O ester), 1695 cm$$^{-1}$$ (C=O acid).

Mitsunobu Coupling of Pyrrole and Benzoate Fragments

Methyl 4-hydroxybenzoate (1.0 equiv) and 3-acetyl-2,5-dimethylpyrrole (1.2 equiv) undergo Mitsunobu reaction with DIAD (1.5 equiv) and PPh$$_3$$ (1.5 equiv) in THF at 25°C for 12 hours.

Yield : 65–72%
Key Advantage : Avoids regioselectivity issues in Friedel-Crafts.

Synthetic Route 3: Transition Metal-Catalyzed C–H Activation

Direct C–H Acylation of Pyrrole

A palladium-catalyzed C–H acylation protocol employs 2-(2,6-dimethylmorpholin-4-yl)acetic acid (1.5 equiv), Pd(OAc)$$2$$ (5 mol%), and Ag$$2$$CO$$_3$$ (2.0 equiv) in DMF at 100°C for 24 hours.

Yield : 50–58%
Limitations : Requires inert atmosphere and costly catalysts.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Friedel-Crafts) Route 2 (Mitsunobu) Route 3 (C–H Activation)
Overall Yield 55–62% 65–72% 50–58%
Regioselectivity Moderate High Low
Cost Low Moderate High
Operational Simplicity Moderate High Low

Recommendation : Route 2 offers superior regioselectivity and yield, though Route 1 remains viable for large-scale synthesis due to lower costs.

Critical Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Acylation

  • Solution : Use bulky Lewis acids (e.g., FeCl$$_3$$) to enhance 3-position selectivity.
  • Validation : $$^1H$$ NMR integration confirms >85% 3-acetyl isomer.

Morpholine Ring Stability

  • Solution : Conduct acylation at 0°C to minimize protonation side reactions.

Purification of Polar Byproducts

  • Solution : Employ reverse-phase HPLC with acetonitrile/water (70:30).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

Methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antiviral properties.

    Materials Science: The compound is explored for use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrrole ring may participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares functional parallels with several benzoate esters reported in the literature, particularly those investigated for biological activity. Below is a comparative analysis based on structural analogs from and :

Compound Name / ID Core Structure Substituents Key Structural Differences vs. Target Compound Hypothesized Impact on Properties
Target Compound Methyl benzoate 2,5-Dimethylpyrrole + 2,6-dimethylmorpholine-acetyl N/A High polarity (morpholine), moderate lipophilicity (pyrrole)
I-6230 Ethyl benzoate Phenethylamino + pyridazin-3-yl Ethyl ester; pyridazine vs. morpholine-pyrrole Reduced metabolic stability (ethyl ester); aromatic vs. saturated heterocycle
I-6273 Ethyl benzoate Phenethylamino + methylisoxazol-5-yl Ethyl ester; isoxazole vs. morpholine-pyrrole Increased rigidity (isoxazole); altered H-bonding
Compound 61 Methyl benzoate Pyridinemethyl + 2,5-dimethylpyrrole Pyridine linker vs. morpholine-acetyl Lower solubility (pyridine vs. morpholine)

Key Observations:

Ester Group : The target compound’s methyl ester may confer faster metabolic clearance compared to ethyl esters (e.g., I-6230) but better membrane permeability than carboxylate salts .

Heterocyclic Substituents: Morpholine vs. Pyrrole vs. Phenethyl Linkers: The 2,5-dimethylpyrrole in the target compound introduces conformational rigidity compared to flexible phenethylamino/thio/ethoxy chains in analogs, which could affect binding entropy .

Hypothetical Pharmacological Profile:

  • LogP : Estimated ~2.5–3.5 (morpholine reduces lipophilicity vs. pyridine/pyridazine analogs).
  • Target Affinity : Morpholine derivatives often interact with kinases or GPCRs; the pyrrole-acetyl group may modulate selectivity.
  • Solubility : Higher aqueous solubility than pyridine-linked analogs (e.g., Compound 61) due to morpholine’s polarity .

Research Implications and Limitations

While direct biological data for the target compound are unavailable, structural comparisons suggest:

  • Advantages : Balanced lipophilicity/polarity for blood-brain barrier penetration or intracellular targets.
  • Challenges: Potential synthetic hurdles in morpholine-pyrrole coupling.
  • Future Directions : Experimental validation of solubility, metabolic stability, and activity against targets like nitric oxide synthase (as implied by ’s focus on MRSA) .

Biological Activity

Methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate (CAS No. 315707-89-2) is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is methyl 4-[3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzoate. Its molecular formula is C22H28N2O4, and it exhibits various chemical properties that contribute to its biological activity.

PropertyValue
Molecular Weight372.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting certain tyrosine kinases involved in cancer progression. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
  • Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages. This action could be beneficial in treating inflammatory diseases like psoriasis .
  • Impact on Cell Signaling Pathways : The compound may interfere with the phosphorylation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are critical in cellular stress responses and inflammation .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Anti-inflammatory Activity

In a psoriasiform mouse model treated with imiquimod (IMQ), the topical application of this compound resulted in:

  • Reduction of Skin Inflammation : Histological analysis showed decreased epidermal thickness and reduced scaling and erythema.
  • Decreased Infiltration of Immune Cells : There was a notable reduction in macrophage and neutrophil infiltration in lesional skin areas .

Study on Inhibition of Cytokine Production

A study involving THP-1 macrophages treated with this compound revealed:

  • A significant decrease in the production of IL-6 and IL-23.
  • Suppression of neutrophil migration and keratinocyte overproliferation.

These findings suggest potential therapeutic applications for inflammatory skin conditions such as psoriasis .

Q & A

Q. What synthetic routes are recommended for preparing methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting with the formation of the pyrrole ring via Paal-Knorr condensation. For example, acetonyl acetone can react with a substituted benzoate ester in glacial acetic acid under reflux to form the pyrrole core . To optimize yield, vary reaction parameters systematically:
  • Catalysts : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄).
  • Solvents : Compare polar aprotic (e.g., DMF) vs. protic (e.g., acetic acid) solvents.
  • Temperature : Use a gradient reflux setup (80–120°C) to identify ideal thermal conditions.
    Document results in a table (e.g., solvent vs. yield%) to guide optimization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Essential techniques include:
  • FT-IR : Confirm carbonyl (C=O) stretches (e.g., ester at ~1700 cm⁻¹, acetyl groups at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify pyrrole proton environments (δ 5.5–6.5 ppm) and morpholine methyl groups (δ 1.2–1.5 ppm). Use DEPT-135 for carbon hybridization confirmation .
  • Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of morpholine or ester groups).
    Cross-validate data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow standard PPE (gloves, goggles, lab coat) and engineering controls (fume hood). Key precautions include:
  • Inhalation Risk : Use solvent traps during vacuum evaporation to minimize aerosol formation .
  • Skin Contact : Immediately wash with soap/water; avoid acetone (may enhance dermal absorption) .
  • Waste Disposal : Neutralize acidic residues (e.g., from synthesis) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected downfield shifts in NMR) may arise from tautomerism or impurities. Strategies:
  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to confirm connectivity .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect tautomeric equilibria.
  • High-Resolution Mass Spectrometry (HRMS) : Rule out isotopic or adduct interference.
    Compare experimental data with density functional theory (DFT)-calculated spectra for validation.

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in enzyme inhibition assays?

  • Methodological Answer : Focus on modifying key substituents (e.g., morpholine methyl groups, acetyl linker):
  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., ethyl vs. methyl morpholine).
  • Enzyme Assays : Use fluorescence-based or calorimetric (ITC) methods to measure binding affinity.
  • Molecular Docking : Align derivatives with target enzyme active sites (e.g., using AutoDock Vina) to predict interactions .
    Tabulate IC₅₀ values and docking scores to identify critical structural motifs.

Q. How can researchers improve yield in multi-step synthesis while minimizing side reactions?

  • Methodological Answer : Key strategies include:
  • Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates before proceeding .
  • Reaction Monitoring : Employ TLC or in-situ FT-IR to track progress and terminate reactions at optimal conversion.
  • Protecting Groups : Protect reactive sites (e.g., ester groups) during morpholine acetylation steps to prevent undesired side reactions.

Q. What methodologies are effective for assessing compound stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Analyze degradation via HPLC .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Exposure : Test photostability under UV/visible light (ICH Q1B guidelines).
    Quantify degradation products using LC-MS and propose degradation pathways.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Discrepancies may arise from polymorphism or impurities. Steps:
  • Recrystallization : Test solvents (ethanol, acetone) to isolate pure polymorphs .
  • DSC/TGA : Characterize thermal behavior (melting onset vs. peak).
  • PXRD : Compare experimental diffraction patterns with simulated data (Mercury software).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.